molecular formula C16H19N3O4S B2935959 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 869346-89-4

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide

Cat. No.: B2935959
CAS No.: 869346-89-4
M. Wt: 349.41
InChI Key: QBIGEGINNWOTGP-UHFFFAOYSA-N
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Description

The compound “2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules .

Scientific Research Applications

Antiprotozoal Activity

Research has shown that derivatives similar to 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide exhibit significant antiprotozoal activity. Specifically, a series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, even surpassing the efficacy of metronidazole, a standard drug used against these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antioxidant Agents

Compounds with a structure similar to the chemical have also been synthesized to explore their potential as antimicrobial and antioxidant agents. For instance, benzodiazepines bearing benzimidazole/benzothiazole and indole moieties were designed and synthesized, showing significant antimicrobial activity against various bacterial and fungal strains, along with notable antioxidant properties. This highlights the compound's relevance in developing new therapeutic agents with dual functions (Naraboli & Biradar, 2017).

Anticonvulsant Activity

Additionally, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their anticonvulsant activity. The study identified compounds with significant efficacy against seizures induced by maximal electroshock, indicating the potential application of such compounds in treating epilepsy or related neurological conditions (Aktürk et al., 2002).

Anthelmintic Activity

Research into novel synthesized 1,2,4-triazole moiety clubbed with the benzimidazole ring has shown good anthelmintic activity against Pheretima posthumous, compared with standard drugs like Albendazole and Piperazine. This suggests potential applications of such compounds in developing new anthelmintic drugs (Kumar & Sahoo, 2014).

Future Directions

Given the presence of the imidazole ring and the 1,3-benzodioxol-5-ylmethyl group, this compound could be of interest in medicinal chemistry. Further studies could explore its potential biological activities and optimize its structure for increased potency .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-7-5-17-15(20)10-24-16-18-4-6-19(16)9-12-2-3-13-14(8-12)23-11-22-13/h2-4,6,8H,5,7,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGEGINNWOTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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